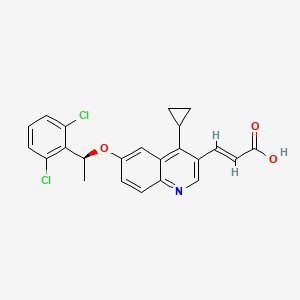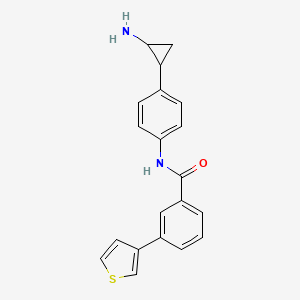
Dulcite-13C-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dulcite-13C-1: Dulcitol-13C-1 , is a stable isotope-labeled compound. It is a sugar alcohol with a slightly sweet taste and is a metabolic breakdown product of galactose . The compound is labeled with carbon-13, a stable isotope of carbon, which makes it useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dulcite-13C-1 is synthesized by incorporating the carbon-13 isotope into the dulcite molecule. The specific synthetic routes and reaction conditions for this process are proprietary and not widely published. the general approach involves the use of carbon-13 labeled precursors in the synthesis of dulcite .
Industrial Production Methods: The industrial production of this compound involves the large-scale synthesis of the compound using carbon-13 labeled precursors. The process is carried out under controlled conditions to ensure the purity and stability of the final product. The compound is then purified and packaged for use in scientific research .
Chemical Reactions Analysis
Types of Reactions: Dulcite-13C-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions using specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for the reduction of this compound.
Substitution: Substitution reactions can be carried out using halogenating agents or other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding aldehydes or carboxylic acids .
Scientific Research Applications
Dulcite-13C-1 has a wide range of applications in scientific research, including but not limited to:
Mechanism of Action
The mechanism of action of Dulcite-13C-1 involves its incorporation into metabolic pathways where it serves as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the compound within biological systems. This provides valuable insights into metabolic processes and the role of sugar alcohols in various pathways .
Comparison with Similar Compounds
Sorbitol: Another sugar alcohol with similar properties but different metabolic pathways.
Mannitol: A sugar alcohol used in medical and industrial applications, similar to dulcite but with different chemical properties.
Uniqueness: Dulcite-13C-1 is unique due to its carbon-13 labeling, which makes it particularly useful in research applications that require stable isotope tracers. This labeling allows for precise tracking and analysis of metabolic processes, making it a valuable tool in various scientific fields .
Properties
Molecular Formula |
C6H14O6 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-(213C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5+,6-/i3+1/m0/s1 |
InChI Key |
FBPFZTCFMRRESA-OFOQBJGLSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([13C@H](CO)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine;hydrochloride](/img/structure/B12407493.png)












